molecular formula C9H8Cl2N4 B2650940 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 502686-14-8

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No. B2650940
CAS RN: 502686-14-8
M. Wt: 243.09
InChI Key: BDBJAINMBPARPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine” is a derivative of the compound “2- [5- [ [ (2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-pyrazine”, also known as Yoda1 . Yoda1 is a synthetic small molecule developed to study the kinetics, regulation, and function of the cation channel Piezo-type mechanosensitive ion channel component 1 (Piezo1) .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from the 1,2,4-triazole class, such as 5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial efficacy. Bektaş et al. (2007) synthesized several novel 1,2,4-triazole derivatives and tested them against a range of microorganisms. Some of these compounds exhibited good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Research has also extended into the anticancer potential of 1,2,4-triazole derivatives. Kattimani et al. (2013) developed novel 1,2,4-triazol-3-one derivatives and evaluated their anticancer efficacy against the NCI-60 Human Tumor Cell Line. One compound, in particular, showed activity against several cancer types, including leukemia and non-small cell lung cancer (Kattimani et al., 2013).

Antihypertensive Agents

Another area of application is in the development of antihypertensive drugs. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and evaluated them for their antihypertensive and diuretic activities. One compound demonstrated significant antihypertensive effects in spontaneously hypertensive rats, suggesting a potential therapeutic use in managing high blood pressure (Meyer et al., 1989).

Mechanism of Action

While the mechanism of action for “5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine” is not known, Yoda1, a related compound, is known to be a specific activator of the Piezo1 channel, a mechanosensitive channel that mediates Ca2+ influx on mechanical activation .

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4/c10-6-2-1-3-7(11)5(6)4-8-13-9(12)15-14-8/h1-3H,4H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJAINMBPARPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.